6beta-Oxycodol

概要

準備方法

The synthesis of 6β-Oxycodol involves several steps, typically starting from oxycodone. The synthetic route includes the reduction of oxycodone to dihydroxycodeine, followed by selective oxidation to form 6β-Oxycodol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts.

化学反応の分析

6β-Oxycodol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmacokinetics and Metabolism

6beta-Oxycodol is primarily studied in the context of its metabolic pathways and interactions with other drugs. Research has demonstrated that it is a stereoisomer of oxycodone, with specific metabolic pathways that can influence its efficacy and safety profile.

- Metabolic Pathways : A study utilizing capillary electrophoresis (CE) highlighted the stereoselectivity of the 6-keto-reduction of oxycodone to this compound and nor-6-oxycodol. This method allows for the separation of diastereoisomers, providing insights into their pharmacokinetic behaviors in vivo and in vitro .

- Drug-Drug Interactions : The development of a physiologically based pharmacokinetic (PBPK) model has been instrumental in predicting metabolic interactions involving oxycodone and its metabolites, including this compound. This model assesses the effects of co-administered drugs like ketoconazole and paroxetine on the pharmacokinetics of oxycodone and its metabolites, revealing significant alterations in plasma concentrations due to enzyme inhibition .

Clinical Applications

This compound's role in clinical settings is primarily linked to pain management, particularly in cancer-related pain and chronic pain conditions.

- Pain Management : Oxycodone, along with its metabolites, including this compound, is widely used for managing moderate to severe pain. Research indicates that oxycodone's efficacy extends beyond cancer pain to include non-cancer pain types such as neuropathic and post-surgical pain .

- Clinical Trials : Numerous clinical trials have assessed the safety and efficacy of oxycodone formulations that may include this compound as a significant metabolite. These studies often focus on patient populations with varying metabolic profiles (e.g., extensive vs. poor metabolizers) to understand how genetic factors influence drug response .

Case Studies

Several case studies provide insights into the application of this compound in clinical practice:

- Cancer Pain Management : A clinical trial demonstrated that patients receiving oxycodone experienced significant pain relief, with metabolic profiling indicating substantial conversion to this compound. The study highlighted the importance of understanding individual metabolic variations when prescribing opioids .

- Chronic Pain Conditions : In a cohort study involving patients with chronic pain syndromes, researchers noted that those who metabolized oxycodone effectively reported better outcomes in terms of pain control compared to those with slower metabolism rates. This underscores the relevance of this compound's metabolic pathway in therapeutic effectiveness .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | Varies by individual |

| Bioavailability | Approximately 60% |

| Metabolic pathways | CYP3A4, CYP2D6 |

| Major metabolites | Nor-6-oxycodol |

Table 2: Clinical Appl

作用機序

The mechanism of action of 6β-Oxycodol involves its interaction with opioid receptors in the brain and nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.

類似化合物との比較

6β-Oxycodol can be compared with other similar compounds such as:

Oxycodone: The parent compound from which 6β-Oxycodol is derived.

Hydrocodone: Another opioid with similar analgesic properties.

Morphine: A well-known opioid used for pain management.

The uniqueness of 6β-Oxycodol lies in its specific metabolic pathway and its potential use as a biomarker for oxycodone metabolism .

生物活性

Introduction

6beta-Oxycodol is a significant metabolite of oxycodone, an opioid analgesic widely used for pain management. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Metabolism

This compound is structurally related to oxycodone and is formed through the metabolic pathways involving cytochrome P450 enzymes. Specifically, oxycodone is metabolized primarily by CYP3A4 and CYP2D6, leading to various metabolites including this compound and 6alpha-Oxycodol. The metabolic conversion plays a crucial role in determining the pharmacological profile of oxycodone and its metabolites .

Table 1: Metabolic Pathways of Oxycodone

| Enzyme | Reaction | Major Metabolites |

|---|---|---|

| CYP3A4 | Oxycodone → Noroxycodone | Noroxycodone |

| CYP2D6 | Oxycodone → Oxymorphone | Oxymorphone |

| Other | Oxycodone → this compound | This compound, 6alpha-Oxycodol |

Analgesic Activity

Research indicates that this compound exhibits analgesic properties, although its potency relative to oxycodone remains under investigation. Studies suggest that while oxycodone acts primarily as a mu-opioid receptor agonist, its metabolites may also contribute to its overall analgesic effects. For instance, this compound has been shown to bind to mu-opioid receptors, potentially enhancing the analgesic efficacy of oxycodone .

Case Study Insights

A pilot study aimed at assessing the pharmacokinetics of oxycodone and its metabolites revealed that both this compound and noroxycodone were detectable in blood samples up to 9 hours post-ingestion of a standard oxycodone dose. This study highlighted the importance of these metabolites in understanding the duration and intensity of analgesic effects in clinical settings .

Table 2: Pharmacokinetics of Oxycodone and Metabolites

| Metabolite | Tmax (h) | Cmax (ng/mL) | Duration (h) |

|---|---|---|---|

| Oxycodone | 1.5 | 25.9 | Up to 9 |

| Noroxycodone | 1.5 | 12.8 | Up to 24 |

| This compound | - | - | Up to 9 |

Abuse Potential

The potential for abuse associated with opioids extends to their metabolites. Research comparing the psychopharmacological profiles of various opioids suggests that while some metabolites may exhibit lower abuse liability than their parent compounds, careful assessment is required .

特性

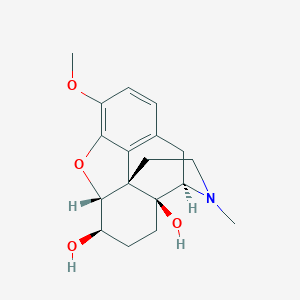

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTAJTFGGUDLRH-MYDSHOOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344990 | |

| Record name | 6beta-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61949-73-3 | |

| Record name | 6beta-Oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。